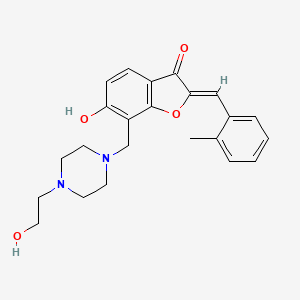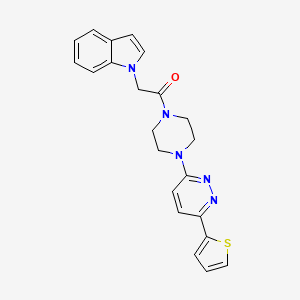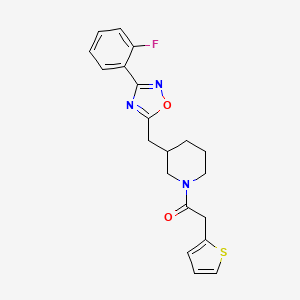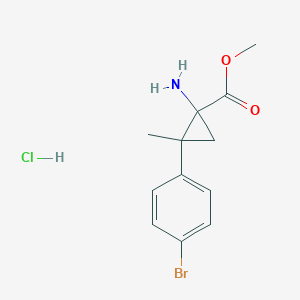![molecular formula C23H21Cl2N3O B2611377 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 338412-02-5](/img/structure/B2611377.png)
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is an intriguing compound with potential applications in various fields. As a derivative of benzimidazole and pyridinone, its structure suggests complex chemical behavior and potential biological activities. The compound's core framework is benzimidazole, which is known for its biological activities.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone involves multiple steps. The initial step typically involves the preparation of the benzimidazole moiety, followed by the introduction of dichloro substituents at specific positions. The synthesis of the pyridinone part comes next, and finally, these two components are fused using suitable coupling agents and conditions.
Industrial production methods: For large-scale production, optimization of the reaction conditions such as temperature, solvent choice, and catalyst presence is crucial. Industrial methods often employ more robust processes to ensure high yields and purity, minimizing by-products and waste.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The benzimidazole moiety may undergo oxidation reactions leading to various oxidized products.
Reduction: Reduction of the dichloro substituents can occur under specific conditions, altering the compound's properties.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing modification of the tert-butylbenzyl and dichloro groups.
Common reagents and conditions used in these reactions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines and thiols; electrophiles like alkyl halides.
Major products formed from these reactions:
Oxidized benzimidazoles
Reduced derivatives with modified dichloro groups
Substituted products with different functional groups at the tert-butyl or benzimidazole positions.
Scientific Research Applications
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone has shown promise in several scientific areas:
Chemistry: Its unique structure makes it an interesting subject for studies in organic synthesis and medicinal chemistry.
Biology: Research indicates potential biological activity, making it a candidate for studies in enzyme inhibition, antimicrobial properties, and anti-inflammatory effects.
Medicine: Due to its biological activity, it might be explored as a lead compound in drug development for various therapeutic areas.
Industry: Its stability and reactivity may lead to applications in materials science and industrial catalysts.
Mechanism of Action
The mechanism by which 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone exerts its effects is complex:
Molecular targets: It may interact with specific enzymes or receptors due to its structural features, potentially inhibiting or activating biological pathways.
Pathways involved: The compound might affect pathways related to cell growth, signal transduction, or metabolism, depending on its biological activity.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as other benzimidazole derivatives or pyridinones, 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone stands out due to:
The specific arrangement of substituents, which may confer unique biological activities.
The combination of benzimidazole and pyridinone moieties, which is less common and potentially more versatile.
Similar compounds include:
Benzimidazole derivatives with different substituents.
Pyridinone-based compounds with similar applications but varying structures.
Properties
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]-5,6-dichlorobenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O/c1-23(2,3)15-8-6-14(7-9-15)13-28-20-12-18(25)17(24)11-19(20)27-21(28)16-5-4-10-26-22(16)29/h4-12H,13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAXLDORDCGBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2611295.png)
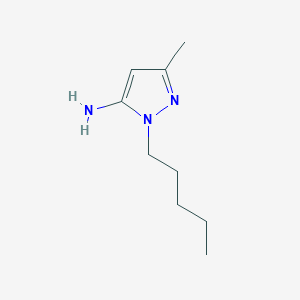
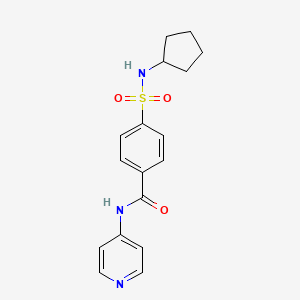
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2611298.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)
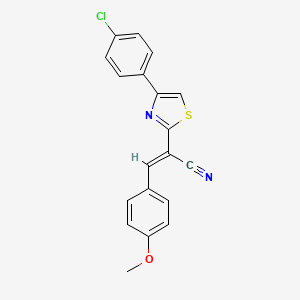
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide](/img/structure/B2611306.png)
![2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone](/img/structure/B2611307.png)
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2611311.png)
